molecular formula C14H16N2O4 B6149143 methyl 2-[(2S)-4-benzyl-3,6-dioxopiperazin-2-yl]acetate CAS No. 612506-99-7

methyl 2-[(2S)-4-benzyl-3,6-dioxopiperazin-2-yl]acetate

Cat. No.: B6149143
CAS No.: 612506-99-7
M. Wt: 276.29 g/mol
InChI Key: IVPUKGTXTIVOMB-NSHDSACASA-N
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Description

Methyl 2-[(2S)-4-benzyl-3,6-dioxopiperazin-2-yl]acetate is a complex organic compound with a unique structure that includes a piperazine ring substituted with a benzyl group and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-[(2S)-4-benzyl-3,6-dioxopiperazin-2-yl]acetate typically involves the reaction of piperazine derivatives with benzyl halides under controlled conditions. One common method involves the use of a piperazine derivative, such as 2,5-diketopiperazine, which is reacted with benzyl bromide in the presence of a base like potassium carbonate in an organic solvent such as toluene. The resulting intermediate is then esterified using methyl chloroacetate under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[(2S)-4-benzyl-3,6-dioxopiperazin-2-yl]acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced piperazine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl group or the ester functional group, using reagents like sodium methoxide or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.

    Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride in ether.

    Substitution: Sodium methoxide in methanol, lithium aluminum hydride in tetrahydrofuran.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Reduced piperazine derivatives.

    Substitution: Various substituted piperazine and ester derivatives.

Scientific Research Applications

Methyl 2-[(2S)-4-benzyl-3,6-dioxopiperazin-2-yl]acetate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein-ligand binding.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl 2-[(2S)-4-benzyl-3,6-dioxopiperazin-2-yl]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites of enzymes, inhibiting their activity or altering their function. This interaction can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-[(2S)-4-phenyl-3,6-dioxopiperazin-2-yl]acetate: Similar structure but with a phenyl group instead of a benzyl group.

    Ethyl 2-[(2S)-4-benzyl-3,6-dioxopiperazin-2-yl]acetate: Similar structure but with an ethyl ester instead of a methyl ester.

    Methyl 2-[(2S)-4-benzyl-3,6-dioxopiperazin-2-yl]propanoate: Similar structure but with a propanoate ester instead of an acetate ester.

Uniqueness

Methyl 2-[(2S)-4-benzyl-3,6-dioxopiperazin-2-yl]acetate is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties. Its benzyl group provides additional hydrophobic interactions, while the ester functional group allows for further chemical modifications.

Properties

CAS No.

612506-99-7

Molecular Formula

C14H16N2O4

Molecular Weight

276.29 g/mol

IUPAC Name

methyl 2-[(2S)-4-benzyl-3,6-dioxopiperazin-2-yl]acetate

InChI

InChI=1S/C14H16N2O4/c1-20-13(18)7-11-14(19)16(9-12(17)15-11)8-10-5-3-2-4-6-10/h2-6,11H,7-9H2,1H3,(H,15,17)/t11-/m0/s1

InChI Key

IVPUKGTXTIVOMB-NSHDSACASA-N

Isomeric SMILES

COC(=O)C[C@H]1C(=O)N(CC(=O)N1)CC2=CC=CC=C2

Canonical SMILES

COC(=O)CC1C(=O)N(CC(=O)N1)CC2=CC=CC=C2

Purity

95

Origin of Product

United States

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